4-amino-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,6H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFGKZOUGTOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of the Pyrrole Heterocycle: a Core Scaffold in Bioactive Molecules
The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif found in a vast array of biologically active compounds. google.comuni-lj.sinih.gov Its prevalence in nature, from the heme in hemoglobin to the chlorophyll (B73375) in plants, underscores its evolutionary selection as a stable and versatile chemical scaffold. In medicinal chemistry, the pyrrole core is highly valued for its ability to engage in various non-covalent interactions, including hydrogen bonding, and for its tunable electronic properties, which can be modulated through substitution. nih.govsigmaaldrich.com
The significance of the pyrrole scaffold is evidenced by its presence in numerous approved drugs and clinical candidates. nih.gov Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govsigmaaldrich.com This broad bioactivity stems from the ability of the pyrrole ring to serve as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and to be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.
An Overview of Pyrrole 2 Carboxamide Derivatives in Drug Discovery
Within the extensive family of pyrrole-containing compounds, pyrrole-2-carboxamide derivatives have carved out a significant niche in drug discovery. This structural motif features a carboxamide group at the 2-position of the pyrrole (B145914) ring, which can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. rsc.org
The pyrrole-2-carboxamide scaffold is a key component of several natural products with potent biological activities, including the DNA-binding pyrrolamidine alkaloids. nih.gov Inspired by these natural precedents, medicinal chemists have synthesized a multitude of pyrrole-2-carboxamide derivatives and evaluated their therapeutic potential. Notably, these compounds have shown promise as inhibitors of various enzymes, including DNA gyrase and mycobacterial membrane protein large 3 (MmpL3), highlighting their potential as antibacterial and anti-tuberculosis agents. uni-lj.sinih.gov Furthermore, certain pyrrole-2-carboxamide derivatives have been investigated for their anticancer properties, acting as minor groove binders that can interfere with DNA replication and gene expression in cancer cells. google.com
The structure-activity relationship (SAR) studies of pyrrole-2-carboxamide derivatives have revealed that modifications to the pyrrole ring and the carboxamide substituent can significantly impact their biological activity. For instance, the introduction of specific substituents on the pyrrole ring can enhance target binding affinity and selectivity, while alterations to the carboxamide group can modulate solubility and cell permeability.
The Research Trajectory and Unmet Needs Pertaining to 4 Amino 1h Pyrrole 2 Carboxamide
Established Synthetic Routes to the this compound Core Structure
The construction of the this compound core is not a trivial undertaking due to the potential for chemoselectivity issues. rsc.org Synthetic strategies generally involve either the initial construction of a functionalized pyrrole ring followed by the introduction of the required substituents or a convergent approach where acyclic precursors are cyclized to form the desired heterocycle.
The synthesis of the pyrrole ring itself can be achieved through various methods, often building upon precursors that already contain some of the desired functionality. One effective strategy begins with proline derivatives. For instance, a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl (B1604629) esters have been synthesized from N-PhF-4-oxoproline benzyl ester. nih.gov This method involves the treatment of the oxoproline derivative with various primary and secondary amines in the presence of a catalytic amount of TsOH, yielding the corresponding 4-aminopyrrole-2-carboxylates in good yields (61-84%). nih.gov
The biosynthesis of the pyrrole ring often involves amino acids like glycine (B1666218), proline, and serine as foundational synthons. nih.govmdpi.com Chemical syntheses can mimic these biological pathways. For example, the condensation of glucose with alkylamines under acidic conditions can produce N-substituted-2-formyl-pyrroles, which are valuable precursors for carboxamides. nih.govmdpi.com
Table 1: Selected Synthetic Routes to Functionalized Pyrrole Precursors
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-PhF-4-oxoproline benzyl ester | Primary/secondary amines, TsOH (cat.), THF | 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters | 61-84% | nih.gov |
| N-PhF-4-oxoproline benzyl esters | Ammonium hydroxide, THF | 4-Hydroxy-1H-pyrrole-2-carboxylic acid benzyl esters | 59-70% | nih.gov |
| Aryl methyl ketones, arylamines, acetoacetate (B1235776) esters | CuCl₂, I₂, O₂, DMSO, 100°C | Polysubstituted pyrrole-2-carbaldehydes | Up to 74% | organic-chemistry.org |
| Chalcones, glycine esters/amides | Electrocyclization/Oxidation (e.g., Cu(II)/air) | Pyrrole-2-carboxylates and -carboxamides | Moderate to high | researchgate.net |
Once the pyrrole ring is formed, or during its formation, the 4-amino and 2-carboxamide (B11827560) groups must be installed. The introduction of the 4-amino group can be achieved directly, as seen in the reaction of N-PhF-4-oxoproline with amines. nih.gov In other routes, a precursor group such as a nitro or azido (B1232118) group is introduced at the 4-position and subsequently reduced to the amine.
The 2-carboxamide group is typically formed from a corresponding carboxylic acid or its activated derivative. A common and straightforward method involves the conversion of a pyrrole-2-carboxylic acid to an amide using standard peptide coupling reagents. researchgate.net Alternatively, a non-traditional approach involves the oxidative amidation of a pyrrole-2-carboxaldehyde. researchgate.netrsc.org This method utilizes catalytic amounts of nBu₄NI and TBHP as an oxidant to react the aldehyde with formamides or amines, providing direct access to primary, secondary, and tertiary pyrrole carboxamides. researchgate.netrsc.org This process is notable for proceeding through a pyrrole acyl radical intermediate. rsc.org
In the context of natural product synthesis, such as the oroidin (B1234803) alkaloids, 2-(trichloroacetyl)pyrroles are frequently used as stable and effective pyrrole acid chloride surrogates. rsc.org They react smoothly with amines, including unprotected 2-aminoimidazoles, to form the desired amide bond, with the trichloromethyl group acting as an excellent leaving group. rsc.org
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold serves as a versatile template for creating diverse chemical libraries for biological screening. Derivatization can occur at the carboxamide nitrogen, the pyrrole ring, or the exocyclic amine.
The most common derivatization strategy involves N-substitution of the 2-carboxamide group. This is typically accomplished by coupling a pyrrole-2-carboxylic acid with a wide array of primary or secondary amines. Standard coupling agents are highly effective for this transformation. For example, new pyrrole-2-carboxamide derivatives have been synthesized by coupling 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid with various amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and triethylamine (B128534) (TEA). researchgate.net
The choice of coupling reagent is critical, especially for sensitive substrates. The invention of N,N'-dicyclohexylcarbodiimide (DCC) was a landmark in amide synthesis, allowing for bond formation under mild, neutral conditions. masterorganicchemistry.com This is particularly relevant for complex molecules where harsh conditions could lead to degradation. masterorganicchemistry.com The mechanism involves the formation of an active ester intermediate which is then attacked by the amine. masterorganicchemistry.com
Table 2: Examples of N-Substitution via Amide Bond Formation
| Pyrrole Precursor | Amine | Coupling Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid | Aromatic/cycloaliphatic amines | EDC·HCl, HOBt, TEA, DMF | N-substituted pyrrole-2-carboxamides | researchgate.net |
| Pyrrole-2-carboxylic acid | Generic amine | DCC or EDC | N-substituted amide | masterorganicchemistry.com |
| 2-(Trichloroacetyl)pyrrole (B45717) | Primary amine (e.g., allylic amine) | Base-mediated | N-substituted pyrrole-2-carboxamide | rsc.org |
| Pyrrole-2-carboxaldehyde | Formamides or amines | nBu₄NI, TBHP (oxidant) | Primary, secondary, or tertiary pyrrole-2-carboxamides | researchgate.netrsc.org |
Further structural diversity can be achieved by modifying the pyrrole ring and the 4-amino group. Halogenation, particularly bromination, is a common modification seen in the natural oroidin alkaloids. rsc.org Bromination of a 2-(trichloroacetyl)pyrrole precursor at low temperatures can be controlled stoichiometrically to yield either monobromo or dibromo products. rsc.org
Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives as inhibitors of the mycobacterial protein MmpL3 have revealed the critical importance of the hydrogen atoms on the pyrrole and carboxamide nitrogens. nih.gov Replacing the pyrrole N-H with a methyl group significantly reduced activity, while methylating both the pyrrole and amide nitrogens led to a complete loss of activity. nih.gov This highlights that these N-H groups are likely involved in crucial hydrogen bonding interactions with the target protein. nih.gov The exocyclic 4-amino group can also be a site for functionalization, although this is less commonly explored than N-substitution of the carboxamide. Derivatization at this position, for example through acylation or alkylation, could provide another vector for modulating the compound's properties. nih.gov
Novel Synthetic Approaches and Catalyst Applications in Pyrrole-2-carboxamide Synthesis
Recent advances in synthetic chemistry have provided more efficient and environmentally benign methods for constructing pyrrole-2-carboxamides and related structures.
Catalysis plays a central role in these modern approaches. Copper catalysis has proven particularly effective. One novel method describes the mechanosynthesis of pyrrole-2-carboxylic acids via a copper-catalyzed spiroannulation/ring-opening aromatization of 4-arylidene isoxazol-5-ones with enamino esters in a ball mill. organic-chemistry.org This solvent-minimal approach is highly efficient and cost-effective. organic-chemistry.org Another copper-catalyzed method enables the synthesis of pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate esters via oxidative annulation, avoiding hazardous stoichiometric oxidants. organic-chemistry.org
Organocatalysis has also emerged as a powerful tool. In a remarkable example, a self-assembled resorcinarene (B1253557) capsule was shown to catalyze the direct coupling of pyrroles with isocyanates to form amidopyrroles with high yield and selectivity. nih.gov This reaction occurs within the nanoconfined space of the capsule, which acts like an artificial enzyme, preventing the need for expensive and atom-uneconomical reagents. nih.gov
Enzymatic synthesis represents the ultimate "green" approach. Amide bond synthetases (ABSs) have been identified that can catalyze the formation of amide bonds with high enantioselectivity and a broad substrate scope. nih.gov These enzymes, such as McbA and ShABS, couple carboxylic acids and amines using ATP and can be applied to the synthesis of complex pharmaceutical amides under mild, aqueous conditions. nih.gov
Table 3: Novel and Catalytic Synthetic Approaches
| Method | Catalyst/System | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Mechanosynthesis | Copper(II) chloride (CuCl₂) | Spiroannulation/ring-opening aromatization | High efficiency, minimal solvent, cost-effective | organic-chemistry.org |
| Oxidative Amidation | Tetrabutylammonium iodide (nBu₄NI) / TBHP | Conversion of pyrrole-2-carboxaldehyde to carboxamide | Operationally simple, mild conditions, radical pathway | rsc.org |
| Nanocatalysis | Hexameric resorcinarene capsule | Direct coupling of pyrrole and isocyanate | High atom economy, avoids expensive reagents, substrate selective | nih.gov |
| Enzymatic Synthesis | Amide Bond Synthetase (ABS) | ATP-dependent coupling of carboxylic acid and amine | High enantioselectivity, broad substrate scope, "green" conditions | nih.gov |
Stereochemical Control and Regioselectivity in this compound Synthesis
The synthesis of this compound and its derivatives presents significant challenges in controlling both regioselectivity and stereochemistry. The placement of the amino group at the C4 position of the pyrrole ring is a key regiochemical consideration, while the introduction of chiral centers, particularly at the C3 and C5 positions, requires precise stereochemical control.
Regioselective Synthesis
The regioselective synthesis of the 4-aminopyrrole scaffold is crucial for obtaining the desired isomer of this compound. Direct amination of a pre-formed pyrrole-2-carboxamide ring is often challenging due to the multiple reactive sites on the pyrrole nucleus. Therefore, strategies often involve the construction of the pyrrole ring from acyclic precursors or the functionalization of a suitable starting material where the regiochemistry is already established.
One effective method for the regioselective synthesis of 4-aminopyrrole derivatives involves the use of substituted prolines. For instance, a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters has been synthesized from N-PhF-4-oxoproline benzyl ester and its 3-alkyl-substituted derivatives. researchgate.netnih.gov This approach ensures the introduction of the amino group specifically at the C4 position. The reaction proceeds via treatment with various primary and secondary amines in the presence of a catalytic amount of an acid, such as TsOH, in a suitable solvent like THF. researchgate.netnih.gov The resulting 4-aminopyrrole-2-carboxylates can then be converted to the corresponding carboxamides through standard amide bond formation reactions.
Another approach to control regioselectivity involves the dearomative oxidation of substituted pyrroles. The regioselectivity of such reactions can be influenced by the substitution pattern on the pyrrole ring. nih.gov For example, the oxidation of 3-substituted pyrroles can lead to the introduction of an oxygen functionality at a specific position, which can then be further manipulated to install the desired amino group.
Multicomponent reactions have also been employed for the regioselective synthesis of highly substituted pyrroles. rsc.org While not directly reported for this compound, these methods offer a pathway to construct the pyrrole ring with control over the substituent placement. For example, a four-component reaction between α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes can yield highly functionalized 2,3-dihydro-4-nitropyrroles in a stereoselective manner. nih.gov The nitro group at the C4 position can subsequently be reduced to an amino group, thus achieving the desired regiochemistry.
The table below summarizes the yields for the synthesis of various 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, which are key precursors to this compound.
| Amine Reactant | Product | Yield (%) |
| Benzylamine | Benzyl 4-(benzylamino)-1H-pyrrole-2-carboxylate | 75 |
| Aniline | Benzyl 4-anilino-1H-pyrrole-2-carboxylate | 84 |
| Morpholine | Benzyl 4-morpholino-1H-pyrrole-2-carboxylate | 61 |
| Piperidine | Benzyl 4-(piperidin-1-yl)-1H-pyrrole-2-carboxylate | 68 |
Data sourced from a study on the synthesis of 4-aminopyrrole-2-carboxylates. researchgate.netnih.gov
Stereochemical Control
Achieving stereochemical control in the synthesis of this compound derivatives, particularly when substituents are present at the C3 or C5 positions, often relies on asymmetric synthesis strategies. These strategies can involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.
The enantioselective synthesis of related pyrrole-containing natural products, such as the pyrrole-imidazole alkaloids, provides insights into potential strategies for controlling stereochemistry. nih.gov Many of these syntheses employ chiral pool starting materials or asymmetric catalytic methods to establish the desired stereocenters. For instance, the use of chiral catalysts in hydrogenation reactions of prochiral enamines is a common method for producing chiral amines. youtube.com
In the context of synthesizing substituted 4-aminopyrrole derivatives, a stereoselective four-component reaction has been developed to produce functionalized 2,3-dihydro-4-nitropyrroles. nih.gov This reaction demonstrates that by carefully selecting the reactants and conditions, it is possible to control the relative stereochemistry of the substituents on the pyrrolidine (B122466) ring. The diastereoselectivity of this reaction is proposed to arise from the stabilization of an azomethine ylide intermediate through π-stacking interactions. nih.gov
The table below presents data on the diastereoselectivity of a four-component synthesis of 2,3-dihydro-4-nitropyrroles, which are precursors to chiral 4-aminopyrrole derivatives.
| Aldehyde | β-Nitroalkene | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | (E)-β-methyl-β-nitrostyrene | >20:1 |
| 4-Chlorobenzaldehyde | (E)-β-methyl-β-nitrostyrene | >20:1 |
| 4-Methoxybenzaldehyde | (E)-β-methyl-β-nitrostyrene | >20:1 |
| 2-Naphthaldehyde | (E)-β-methyl-β-nitrostyrene | >20:1 |
Data sourced from a study on the stereoselective synthesis of functionalized 2,3-dihydro-4-nitropyrroles. nih.gov
Furthermore, enzymatic routes represent a powerful tool for chiral amine synthesis, offering high enantioselectivity under mild conditions. nih.gov Engineered transaminases and amine dehydrogenases have been successfully used to produce a wide range of chiral amines. While not specifically reported for this compound, these biocatalytic methods could potentially be adapted for the stereoselective synthesis of its chiral derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for the precise mapping of the molecular framework.
In ¹H NMR spectra of pyrrole derivatives, protons attached to the pyrrole ring typically appear in the aromatic region. For instance, in studies of pyrrole-2-carboxylic acid, a closely related precursor, the pyrrole protons resonate at chemical shifts of approximately 6.15, 6.75, and 6.97 ppm when measured in DMSO-d₆. chemicalbook.com The proton of the pyrrole nitrogen (N-H) is often observed as a broad singlet at a downfield shift, around 11.72 ppm. chemicalbook.com The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups also present characteristic signals whose chemical shifts are sensitive to solvent and concentration.
¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. In derivatives like 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide, the carbonyl carbon of the carboxamide group gives a distinct signal around 161.1 ppm. researchgate.net The carbons of the pyrrole ring are typically observed between 107 and 132 ppm. researchgate.net Furthermore, ¹³C NMR studies on pyrrole-2-carboxamide have revealed evidence of rotational isomerism (s-cis/s-trans conformers) due to the restricted rotation around the C(ring)-C(carbonyl) bond, which can be observed in DMSO solution. researchgate.net Advanced techniques, such as long-range ¹H,¹⁵N-HMBC, can provide further clarity on the nitrogen environments within the molecule. nih.gov
Detailed NMR data for representative derivatives are presented below.
| Compound | Technique | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | ¹H NMR | DMSO-d₆ | 8.5 (t, 1H), 7.3 (d, 2H), 7.0 (t, 5H), 6.8 (d, 3H), 6.0 (t, 1H), 5.5 (s, 2H), 4.3 (d, 2H), 3.4 (s, 3H) | researchgate.net |
| 1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | ¹³C NMR | DMSO-d₆ | 161.1, 158.0, 138.6, 131.9, 131.5, 128.6, 126.6, 113.5, 107.3, 55.0, 50.1, 41.12 | researchgate.net |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative | ¹H NMR | CD₃OD | 8.14 (s, 1H), 7.27-7.41 (m, 4H), 7.14 (d, 1H), 6.64 (d, 1H), 4.50 (s, 2H), 4.48-4.50 (m, 2H), 3.65-3.71 (m, 2H), 2.21-2.26 (m, 2H), 1.63 (br d, 2H) | semanticscholar.org |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative | ¹³C NMR | CD₃OD | 179.5, 158.2, 152.4, 151.7, 137.1, 134.3, 130.5, 130.1, 129.8, 128.2, 122.3, 104.2, 102.5, 57.3, 43.0, 42.2, 35.7 | semanticscholar.org |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of molecules by analyzing their fragmentation patterns. For this compound and its derivatives, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition.
The molecular formula of the parent compound this compound is C₅H₇N₃O, with a monoisotopic mass of 125.0589 g/mol . echemi.com Its precursor, 4-amino-1H-pyrrole-2-carboxylic acid, has a calculated exact mass of 126.0429 Da. nih.gov In electrospray ionization (ESI) mass spectrometry, derivatives often show a prominent protonated molecular ion peak, [M+H]⁺. For example, the derivative 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide shows an [M+H]⁺ ion at an m/z (mass-to-charge ratio) of 355.1203. researchgate.net
The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the substituents. nih.gov Common fragmentation pathways observed in ESI-MS/MS experiments include the neutral loss of small molecules such as water (H₂O) and aldehydes from the protonated parent ion. nih.gov For primary amides, alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation route. libretexts.org The analysis of these fragmentation patterns provides corroborating evidence for the proposed chemical structures. nih.gov
| Compound | Technique | Ionization Mode | Observed Ion (m/z) | Reference |
|---|---|---|---|---|
| 4-amino-1H-pyrrole-2-carboxylic acid | Computed | N/A | 126.0429 (Exact Mass) | nih.gov |
| 1H-pyrrole-2-carboxamide | EI-MS | EI | 110 (Molecular Ion) | nih.gov |
| 1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | HRMS | ESI | 355.1203 [M+H]⁺ | researchgate.net |
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (chloro-benzyl derivative) | LC-MS | ESI | 385 [M+H]⁺ | semanticscholar.org |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.
Key vibrational frequencies include the N-H stretching of the pyrrole ring, the primary amine, and the amide group, which typically appear in the region of 3200-3400 cm⁻¹. researchgate.net The C=O stretching vibration of the amide group is particularly informative. In a study of pyrrole-2-carboxamide, this band appears as a doublet at 1689 and 1667 cm⁻¹ in a DMSO solution, which is attributed to a mixture of s-cis and s-trans conformers. researchgate.net In the solid state (KBr pellet), this shifts to a single, broader band at 1644 cm⁻¹, indicating the influence of intermolecular hydrogen bonding on the bond's vibrational energy. researchgate.net Other important bands include C-N stretching and C-H stretching vibrations. nih.gov
| Compound/Derivative Class | Sample State | Functional Group | Absorption Band (cm⁻¹) | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxamide | DMSO Solution | C=O Stretch (Amide I) | 1689, 1667 | researchgate.net |
| Pyrrole-2-carboxamide | KBr Pellet | C=O Stretch (Amide I) | 1644 | researchgate.net |
| Pyrrol-2-one Derivatives | Solid | C-H Stretch (Aromatic/Aliphatic) | 2900-3300 | nih.gov |
| Polypyrrole Derivatives | Solid | N-H Stretch (Pyrrole) | 3200-3400 | researchgate.net |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While the crystal structure for this compound itself is not detailed in the provided search results, analysis of closely related heterocyclic derivatives illustrates the power of this method. For example, the crystal structure of 4-Amino-5-indolyl-1,2,4-triazole-3-thione, a precursor to a complex indole (B1671886) derivative, was solved and refined. mdpi.com Such studies reveal critical data including the crystal system, space group, and unit cell dimensions. The analysis also maps intermolecular hydrogen bonds, which are vital in stabilizing the crystal lattice. mdpi.com These interactions are particularly important for amino- and carboxamide-containing compounds, which are capable of acting as both hydrogen bond donors and acceptors.
| Parameter | Value for 4-Amino-5-indolyl-1,2,4-triazole-3-thione mdpi.com |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.23510(10) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
| β (°) | 93.243(2) |
| Volume (ų) | 2022.17(6) |
Other Advanced Spectroscopic Techniques for Electronic and Optical Characterization
Beyond the core structural techniques, other spectroscopic methods are employed to investigate the electronic and optical properties of these pyrrole derivatives. UV-Visible (UV-Vis) and fluorescence spectroscopy are particularly useful for characterizing chromophoric and fluorophoric systems.
Derivatives of pyrrole designed with "push-pull" electronic structures—containing both electron-donating and electron-withdrawing groups—can exhibit interesting optical properties. researchgate.net Studies on such systems have shown that they can absorb light in the visible region and, in some cases, exhibit emission in the near-infrared (NIR) region, with maximum emission wavelengths (λem,max) reported between 1030 to 1075 nm. researchgate.net The absorbance properties can also be sensitive to environmental factors, such as pH. researchgate.net
Furthermore, fluorescence has been observed in the polymerization products of certain pyrrole derivatives. nih.gov The reaction between specific oxidized lipids and amino acids can lead to the formation of 1-alkyl-2-(1'-hydroxyalkyl)pyrroles, which are unstable and polymerize over time. nih.gov This polymerization leads to the formation of larger, conjugated systems that are responsible for the observed fluorescence, suggesting that the optical properties are tied to extended molecular structures. nih.gov
| Derivative Class | Technique | Key Finding | Wavelength (nm) | Reference |
|---|---|---|---|---|
| Push-pull pyrrole derivatives | Fluorescence Spectroscopy | Emission Maximum | 1030 - 1075 | researchgate.net |
| Polymerized pyrrole products | Fluorescence Spectroscopy | Fluorescence observed | Not specified | nih.gov |
Mechanistic Insights into the Biological Activities of 4 Amino 1h Pyrrole 2 Carboxamide Analogues
Anti-infective Modalities of Action
The pyrrole-carboxamide core is central to a variety of compounds designed to combat bacterial, fungal, and mycobacterial infections. These agents operate through highly specific mechanisms, disrupting essential cellular processes in pathogenic microorganisms.
A significant strategy in the development of antibacterial agents from this class involves the targeting of bacterial DNA topoisomerases, particularly DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Both enzymes are tetrameric complexes; DNA gyrase is composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. nih.gov
A series of N-phenylpyrrolamide inhibitors have been developed that demonstrate potent activity by targeting the ATP-binding site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov This competitive inhibition of ATP hydrolysis prevents the enzyme from carrying out its function of DNA cleavage and rejoining. nih.gov Notably, these compounds exhibit selectivity for bacterial enzymes, showing no significant activity against human DNA topoisomerase IIα, which is a crucial attribute for minimizing host toxicity. rsc.org The antibacterial efficacy of these compounds has been demonstrated against a range of pathogens, including clinically relevant Gram-positive and Gram-negative bacteria. rsc.org
Aminocoumarin antibiotics, such as clorobiocin, which contain a pyrrole (B145914) carboxylic acid moiety, also exert their antibacterial effects by binding tightly to the B subunit of bacterial DNA gyrase. nih.gov Structural studies have revealed that the 5-methyl-1H-pyrrole-2-carboxylate group occupies a hydrophobic pocket in the enzyme, displacing water molecules and contributing to the high-affinity binding and potent inhibition. nih.gov Modifications to this pyrrole moiety, such as its complete removal or the introduction of polar groups, lead to a significant reduction or complete loss of activity, highlighting its critical role in the mechanism of action. nih.gov
Table 1: Inhibitory Activity of N-phenylpyrrolamide Analogues against Bacterial Topoisomerases and Bacterial Growth
| Compound | E. coli DNA Gyrase IC₅₀ (nM) | E. coli Topoisomerase IV IC₅₀ (nM) | S. aureus MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |
| 22e | - | - | 0.25 | - |
| 22i | - | 143 | - | - |
| 23b | - | - | - | 0.0625 |
| 23c | - | - | - | 4-32 |
| Data sourced from a study on N-phenylpyrrolamide inhibitors. rsc.org IC₅₀ represents the half-maximal inhibitory concentration. MIC represents the minimum inhibitory concentration. |
The primary target for the widely used azole class of antifungal drugs is the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). nih.govnih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.gov
The mechanism of inhibition by azole compounds involves the heterocyclic nitrogen atom of the drug forming a coordinate bond with the heme iron atom in the active site of CYP51. nih.gov This interaction prevents the enzyme from binding its natural substrate, lanosterol, and carrying out the demethylation reaction. nih.gov The strength of this inhibition is significantly influenced by the structural composition of the non-coordinating part of the molecule, which engages in further interactions within the enzyme's active site. nih.gov While the core structure of these inhibitors is typically an imidazole (B134444) or triazole, the principles of targeting CYP51 provide a framework for designing new antifungal agents, including those based on pyrrole scaffolds. The goal is to achieve high affinity and selectivity for the fungal enzyme over its human homologue to ensure a favorable safety profile. nih.gov
Table 2: Inhibitory Activity of Azole Analogues against Candida albicans Sterol 14α-demethylase (CaCYP51)
| Compound | R¹ Group | CaCYP51 IC₅₀ (µM) |
| 12b | 4-F | 0.20 |
| 12c | 4-Cl | 0.33 |
| Fluconazole | - | 0.31 |
| Posaconazole | - | 0.20 |
| Data sourced from a study on novel azole derivatives. nih.gov IC₅₀ represents the half-maximal inhibitory concentration. |
The Mycobacterial Membrane Protein Large 3 (MmpL3) has been identified as a crucial and promising target for novel antitubercular drugs. nih.govnih.gov MmpL3 is an essential inner membrane transporter responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, which are fundamental components of the unique and impermeable mycobacterial cell wall. nih.govnih.gov
Pyrrole-2-carboxamides and structurally related indole-2-carboxamides have emerged as highly potent inhibitors of MmpL3. nih.govacs.orgjohnshopkins.edu Mutational analyses in resistant strains confirmed that MmpL3 is the direct target of these compound classes. acs.orgjohnshopkins.edu Structure-based design and docking studies have provided detailed insights into their binding mechanism. nih.gov The pyrrole-2-carboxamide scaffold fits into the S4 pocket of the MmpL3 protein, with the hydrogen atoms on the pyrrole and carboxamide groups being crucial for forming hydrogen bonds with the active site residues, such as ASP645. nih.gov Methylation of these hydrogens results in a dramatic loss of activity, confirming their importance for potency. nih.gov The structure-activity relationship studies have shown that attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring and bulky substituents to the carboxamide can significantly enhance anti-TB activity. nih.gov These inhibitors have demonstrated exceptional potency against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govacs.orgjohnshopkins.edu
Table 3: Antitubercular Activity of Pyrrole-2-carboxamide and Indole-2-carboxamide Analogues
| Compound | Scaffold | Substituents | M. tuberculosis MIC (µg/mL) |
| 1 | Pyrrole-2-carboxamide | R₁=2,4-dichlorophenyl, R₂=cyclohexyl | 0.03 |
| 16 | Pyrrole-2-carboxamide | R₁=2-fluorophenyl, R₂=cyclohexyl | <0.016 |
| 17 | Pyrrole-2-carboxamide | R₁=3-fluorophenyl, R₂=cyclohexyl | <0.016 |
| 18 | Pyrrole-2-carboxamide | R₁=4-fluorophenyl, R₂=cyclohexyl | <0.016 |
| 26 | Indole-2-carboxamide | 4,6-difluoro, N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl) | 0.00075 (0.012 µM) |
| Data for pyrrole analogues sourced from a study on MmpL3 inhibitors. nih.gov Data for indole (B1671886) analogue sourced from a study on indole-2-carboxamide-based inhibitors. acs.orgjohnshopkins.edu MIC represents the minimum inhibitory concentration. |
Anticancer and Cytotoxic Actions
The inherent ability of the pyrrole-carboxamide structure to engage in specific molecular interactions has also been exploited in the design of anticancer agents. These compounds can disrupt cancer cell proliferation by interfering with DNA structure and function or by inhibiting enzymes that are critical for tumor growth and survival.
One major strategy for anticancer drug design is the targeting of DNA. Small molecules containing pyrrole and imidazole rings, often linked by amide bonds, are well-known DNA minor groove binders (MGBs). beilstein-journals.org These molecules typically possess a crescent shape that is isohelical to the curvature of the DNA minor groove, allowing them to fit snugly within it. beilstein-journals.orgresearchgate.net
The binding is non-covalent and highly specific, driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the edges of the base pairs, usually at A-T rich sequences. beilstein-journals.org Pyrrole-imidazole polyamides can be designed to recognize specific DNA sequences based on a set of pairing rules, where side-by-side arrangements of pyrrole and imidazole rings distinguish between G-C and C-G base pairs, while a pyrrole/pyrrole pair recognizes A-T or T-A base pairs. researchgate.net By binding to the minor groove, these agents can displace essential DNA-binding proteins, such as transcription factors, thereby interfering with gene expression and other vital cellular processes, ultimately leading to cytotoxic effects in cancer cells. beilstein-journals.org The synthesis of various 4-amino-1H-pyrrole-2-carboxamide derivatives has been undertaken specifically to create novel DNA minor groove binders for therapeutic applications. nih.govnih.gov
Table 4: Recognition of Watson-Crick Base Pairs by Pyrrole-Imidazole Polyamides in the DNA Minor Groove
| Polyamide Pair | Base Pair Recognized |
| Imidazole / Pyrrole | G • C |
| Pyrrole / Imidazole | C • G |
| Hydroxypyrrole / Pyrrole | T • A |
| Pyrrole / Hydroxypyrrole | A • T |
| This conceptual table illustrates the pairing rules for achieving sequence-specific DNA minor groove recognition. beilstein-journals.org |
Beyond direct DNA interaction, pyrrole-based analogues have been developed to inhibit key enzymes involved in cancer progression. Human topoisomerase I (topoI) is one such target. This enzyme is vital for relieving torsional stress in DNA during replication and transcription. nih.gov Its inhibition leads to the accumulation of DNA strand breaks and subsequent cell death, making it an effective strategy for cancer therapy. nih.gov A library of 1-(2-aminophenyl)pyrrole-based amides has been developed and shown to act as topoI inhibitors. nih.gov Docking simulations suggest these compounds bind to the enzyme's active site, and experimental assays confirmed their ability to induce apoptosis in breast cancer cell lines. nih.gov
Another targeted pathway involves cellular response to hypoxia, a common feature of solid tumors. Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that allows cancer cells to adapt and survive in low-oxygen environments. Some pyrrole-2-carboxaldehyde derivatives have been found to inhibit the activation of HIF-1. nih.gov The proposed mechanism for this activity is the disruption of mitochondrial reactive oxygen species (ROS) signaling, which is required for the stabilization and activation of HIF-1. nih.gov By inhibiting this critical survival pathway, these compounds can suppress tumor adaptation and growth.
Table 5: Enzyme Targets in Cancer Pathways for Pyrrole-based Analogues
| Enzyme/Pathway | Pyrrole Analogue Class | Mechanism of Action |
| Human Topoisomerase I (topoI) | 1-(2-aminophenyl)pyrrole-based amides | Binds to the active site, preventing DNA relaxation and inducing apoptosis. nih.gov |
| Hypoxia-Inducible Factor-1 (HIF-1) | Pyrrole-2-carboxaldehydes | Disrupts mitochondrial ROS-regulated HIF-1 signaling, inhibiting its activation. nih.gov |
Modulation of Other Biological Targets and Pathways
Analogues of this compound have shown potential in modulating biological targets beyond their primary intended applications. These secondary activities, such as hypolipidemic effects and adenylyl cyclase inhibition, highlight the broad therapeutic potential of this chemical class.
Hypolipidemic Effects
Recent studies have indicated that derivatives of pyrrole-2-carboxamide possess significant lipid-lowering properties. A study on novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives demonstrated their potential in ameliorating lipid abnormalities. semanticscholar.org In a Triton WR-1339-induced hyperlipidemic rat model, specific analogues showed a marked ability to reduce both hypercholesterolemia and hypertriglyceridemia, while also elevating levels of high-density lipoprotein (HDL). semanticscholar.org This suggests that the pyrrole-2-carboxamide nucleus is a key pharmacophore for lipid-lowering activity. semanticscholar.org The observed effects are comparable to those of fibrates, a class of drugs known to reduce serum lipids by decreasing the production of apoC-III and enhancing the activity of lipoprotein lipase. semanticscholar.org While the precise mechanism of action for these pyrrole-2-carboxamide derivatives requires further investigation, their ability to favorably modulate the lipid profile underscores their potential as a new class of hypolipidemic agents. semanticscholar.org It is worth noting that other pyrrole-containing compounds, such as the clinically used atorvastatin (B1662188) and fluvastatin, are well-established treatments for hyperlipidemia. researchgate.net
| Compound Class | Observed Hypolipidemic Effects | Model System |
| N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives | Reduction in hypercholesterolemia and hypertriglyceridemia, elevation in HDL levels. semanticscholar.org | Triton WR-1339-induced hyperlipidemic rats. semanticscholar.org |
Adenylyl Cyclase Inhibition
A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide has been identified as a potent inhibitor of adenylyl cyclase in the protozoan parasite Giardia lamblia. nih.govresearchgate.net This discovery was the result of a structure-based drug design approach that utilized a homology model of the parasite's nucleotidyl cyclase 1 (gNC1). nih.gov The study revealed that the inhibitor acts through a competitive mechanism against this enzyme. nih.gov The identification of this novel inhibitor presents a promising starting point for the development of new metabolic inhibitors specifically targeting G. lamblia. nih.gov In a broader context, other pyrrole-containing scaffolds have also been shown to interact with adenylyl cyclase-linked receptors. For instance, 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been developed as inverse agonists for the 5-HT6 receptor, which is known to modulate adenylyl cyclase activity. acs.org
| Compound | Target Enzyme | Organism | Mechanism of Action |
| N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivative | Adenylyl cyclase (gNC1) nih.gov | Giardia lamblia nih.gov | Competitive inhibition nih.gov |
| 2-phenyl-1H-pyrrole-3-carboxamide derivatives | 5-HT6 Receptor (modulates adenylyl cyclase) acs.org | Human (in vitro) | Inverse agonism acs.org |
In Vitro Cellular and Molecular Level Studies for Mechanism of Action Elucidation
The elucidation of the precise mechanisms by which this compound analogues exert their biological effects relies heavily on in vitro cellular and molecular studies. These investigations provide critical insights into the specific proteins and pathways that these compounds interact with, ultimately leading to a therapeutic outcome.
A notable example is the development of pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov These compounds were designed using a structure-guided approach and a pharmacophore model based on the crystal structure of MmpL3. nih.gov Structure-activity relationship (SAR) studies revealed that the anti-tuberculosis activity was significantly enhanced by the addition of electron-withdrawing substituents to the phenyl and pyridyl groups attached to the pyrrole ring, as well as by the presence of bulky substituents on the carboxamide. nih.gov Many of these compounds exhibited potent activity against drug-resistant tuberculosis with minimal cytotoxicity. nih.gov Further mechanistic studies, including the use of M. smegmatis expressing wild-type and mutated MmpL3 variants and a [¹⁴C]acetate metabolic labeling assay, confirmed that these pyrrole-2-carboxamides target MmpL3 and disrupt mycolic acid biosynthesis. nih.gov
In the realm of oncology, N-substituted 2-(4-pyridinyl)thiazole carboxamides, which share a similar carboxamide functional group, have been investigated as inhibitors of angiogenesis. nih.gov In vitro assays using human umbilical vein endothelial cells (HUVECs) demonstrated that these compounds could suppress colony formation and migration. nih.gov A leading compound from this series was found to be as effective or even more potent than the established angiogenesis inhibitor Vandetanib in various in vitro and ex vivo models, including the aortic ring spreading model and the chick embryo chorioallantoic membrane (CAM) model. nih.gov Mechanistic exploration suggested that the anti-tumor effects of this class of compounds are primarily mediated through the inhibition of angiogenesis signaling pathways. nih.gov
Furthermore, the versatility of the pyrrole carboxamide scaffold is highlighted by the development of 2-phenyl-1H-pyrrole-3-carboxamide derivatives as inverse agonists of the 5-HT6 receptor. acs.org These compounds were shown to inhibit adenylyl cyclase in cells expressing the 5-HT6 receptor. acs.org This modification of the core structure from a previously studied 1H-pyrrolo[3,2-c]quinoline scaffold resulted in a shift from neutral antagonism to inverse agonism, demonstrating how subtle structural changes can significantly alter the pharmacological profile and mechanism of action at the molecular level. acs.org
| Compound Class | Target/Pathway | Key In Vitro Findings |
| Pyrrole-2-carboxamide derivatives | Mycobacterial Membrane Protein Large 3 (MmpL3) nih.gov | Potent inhibition of MmpL3, disruption of mycolic acid biosynthesis, activity against drug-resistant TB. nih.gov |
| N-substituted 2-(4-pyridinyl)thiazole carboxamides | Angiogenesis signaling pathways nih.gov | Suppression of HUVEC colony formation and migration, inhibition of VEGF-induced angiogenesis. nih.gov |
| 2-phenyl-1H-pyrrole-3-carboxamide derivatives | 5-HT6 Receptor/Adenylyl Cyclase acs.org | Inverse agonism at the 5-HT6 receptor, inhibition of adenylyl cyclase. acs.org |
Structure Activity Relationship Sar and Rational Design in 4 Amino 1h Pyrrole 2 Carboxamide Research
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity of 4-amino-1H-pyrrole-2-carboxamide derivatives can be significantly modulated by altering the substituents on both the pyrrole (B145914) ring and the carboxamide group. Strategic modifications have led to substantial improvements in potency and selectivity for various biological targets.
In the context of developing inhibitors for the Mycobacterial membrane protein Large 3 (MmpL3), a critical target for anti-tuberculosis drugs, SAR studies have revealed several key trends. nih.govnih.gov Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to greatly enhance anti-tuberculosis activity. nih.govnih.gov For instance, the introduction of a 2,4-dichlorophenyl group at the 4-position of the pyrrole ring is a feature of potent inhibitors. nih.gov
Furthermore, the nature of the substituent on the carboxamide nitrogen is crucial for potency. Bulky and hydrophobic groups are generally favored. A systematic exploration of various substituents on the carboxamide revealed that large groups, such as adamantyl, led to a more than 100-fold increase in potency against M. tuberculosis compared to smaller groups. nih.gov Conversely, small groups or aromatic and secondary amine functionalities at this position resulted in a significant loss of activity. nih.gov The hydrogen atoms on the pyrrole nitrogen and the carboxamide are also critical for maintaining high potency, as their methylation leads to a dramatic decrease in activity, likely due to the loss of key hydrogen bonding interactions with the target protein. nih.gov
| Compound | R1 Substituent (on Pyrrole) | R2 Substituent (on Carboxamide) | MIC (μg/mL) against M. tuberculosis H37Rv |
| 1 | 2,4-dichlorophenyl | cyclohexyl | 0.23 |
| 5 | 2,4-dichlorophenyl | adamantyl | <0.016 |
| 6 | 2,4-dichlorophenyl | methyl | >32 |
| 12 | 2,4-dichlorophenyl (N-methyl on pyrrole) | cyclohexyl | 3.7 |
| 13 | 2,4-dichlorophenyl (N-methyl on pyrrole & carboxamide) | cyclohexyl | >32 |
| 14 | 2-chlorophenyl | adamantyl | 0.031 |
| 15 | 4-chlorophenyl | adamantyl | 0.031 |
Data sourced from a study on MmpL3 inhibitors. nih.gov
In a different therapeutic area, the modulation of KCa2 channels, SAR studies on related pyrimidine-based structures have also highlighted the importance of substituent choice. While not directly 4-amino-1H-pyrrole-2-carboxamides, these studies provide valuable insights into substituent effects on a similar scaffold. For example, replacing a cyclohexyl moiety with a di-halogenated phenyl ring resulted in a significant increase in potency. Specifically, di-halogen substitutions at the 2 and 5 positions or the 3 and 4 positions of the phenyl ring led to approximately 10-fold and 7-fold increases in potency, respectively. nih.gov
| Compound | Substituent on Phenyl Ring | EC50 (μM) for KCa2.2a channel potentiation |
| CyPPA (parent) | Unsubstituted | ~6.8 |
| 2s | 4-trifluoromethane | 3.45 |
| 2o | 3,4-dichloro | 0.99 |
| 2q | 2,5-dichloro | 0.64 |
Data sourced from a study on KCa2 channel modulators. nih.gov
These examples underscore the profound impact of substituent variation on the biological activity of heterocyclic carboxamides, providing a clear rationale for the targeted modification of the this compound scaffold to achieve desired therapeutic profiles.
Conformational Analysis and Bioactive Conformations of Pyrrole-2-carboxamide Scaffolds
Understanding the three-dimensional arrangement of a molecule, or its conformation, is critical for elucidating its interaction with a biological target. For pyrrole-2-carboxamide scaffolds, conformational analysis helps to identify the specific spatial orientation—the bioactive conformation—that is required for biological activity.
Computational methods, such as Density Functional Theory (DFT), are often employed to predict the lowest energy (most stable) conformations of these molecules. mdpi.com These theoretical calculations, when combined with experimental techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2D-NOESY and 2D-ROESY), can provide a detailed picture of the molecule's structure in solution. mdpi.com
In the rational design of MmpL3 inhibitors, docking studies were performed to predict the binding mode of the pyrrole-2-carboxamide scaffold within the active site of the protein. nih.gov These studies revealed that the designed compounds adopt a specific conformation to fit within the proton-translocation channel of MmpL3, which is composed of three distinct pockets: S3 (hydrophobic), S4 (hydrophilic), and S5 (hydrophobic). nih.gov In the predicted bioactive conformation, the 2,4-dichlorophenyl group at the 4-position of the pyrrole ring occupies the hydrophobic S3 pocket. The central pyrrole-2-carboxamide core is positioned in the hydrophilic S4 pocket, where it can form crucial hydrogen bonds with key amino acid residues like ASP645. nih.gov The bulky substituent on the carboxamide then extends into the hydrophobic S5 pocket. nih.gov This precise conformational arrangement ensures a snug fit and strong binding affinity to the target protein.
The planarity of the scaffold can also be a significant factor. In a study on pyrrolone antimalarials, reducing the double bond that links the two heterocyclic rings, thereby decreasing the planarity of the molecule, resulted in a significant loss of activity and reduced chemical stability. This suggests that a relatively planar conformation is essential for the bioactivity of that particular scaffold.
Rational Design Principles for Enhanced Target Interaction and Specificity
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism. mdpi.com For the this compound scaffold, structure-guided design strategies have been instrumental in creating potent and selective inhibitors. nih.govnih.gov
A key principle in the rational design of inhibitors targeting enzymes or receptors is the use of pharmacophore models. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. In the development of MmpL3 inhibitors, a pharmacophore model was constructed based on the crystal structures of MmpL3 complexed with known inhibitors. nih.gov This model defined key features, including a ring aromatic (RA) feature, a hydrogen bond acceptor (HBA) feature, and a hydrophobic (H) feature. nih.gov The designed this compound derivatives were then engineered to map onto this pharmacophore model effectively. The 2,4-dichlorophenyl group fulfilled the RA feature, the carbonyl group of the carboxamide served as the HBA, and the bulky adamantyl group on the carboxamide satisfied the H feature. nih.gov
Another important principle is the mimicry of protein surfaces or key interaction motifs. nih.gov By designing molecules that present functional groups in a similar spatial arrangement to the binding interface of a protein-protein interaction, for example, it is possible to create potent and specific inhibitors. nih.gov For the this compound scaffold, this involves positioning substituents in a way that maximizes favorable interactions (e.g., hydrophobic, hydrogen bonding, electrostatic) with the target's binding site and minimizes steric clashes.
The specificity of an inhibitor for its intended target over other related proteins is a critical aspect of rational design, as it helps to minimize off-target effects. In the development of inhibitors for Protein Kinase B (PKB/Akt), selectivity over the related kinase PKA was a major goal. It was found that introducing a bulky tert-butyl substituent on a related pyrrolo[2,3-d]pyrimidine scaffold increased selectivity for PKB over PKA. nih.gov This selectivity was attributed to the fact that the bulky substituent interacts poorly with a key residue in PKA but is well-tolerated by PKB, where it is directed towards the solvent-exposed region. nih.gov Such principles of exploiting subtle differences in the active sites of related proteins are central to achieving inhibitor specificity.
Strategic Chemical Modifications to Optimize Efficacy
Building on the principles of SAR and rational design, strategic chemical modifications are employed to fine-tune the properties of this compound derivatives for improved efficacy. These modifications are not only aimed at enhancing potency but also at optimizing pharmacokinetic properties such as metabolic stability and oral bioavailability.
One common strategy involves the use of coupling reactions to introduce a diverse range of substituents onto the core scaffold. For example, the Suzuki coupling reaction has been utilized to attach various substituted phenyl and pyridyl groups to the 4-position of the pyrrole ring in the synthesis of MmpL3 inhibitors. nih.gov This allowed for a systematic exploration of the electronic and steric effects of these substituents on anti-TB activity. nih.gov
Another key strategy focuses on modifying the linker between different parts of the molecule to improve properties like oral bioavailability. In the development of PKB/Akt inhibitors, it was observed that compounds containing a 4-amino-4-benzylpiperidine moiety suffered from rapid metabolism, leading to low oral bioavailability. nih.gov By systematically varying the linker group, a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide was identified. nih.gov This modification resulted in potent inhibitors with improved oral bioavailability, which demonstrated significant tumor growth inhibition in preclinical models. nih.gov
Furthermore, strategic modifications can be made to block or alter sites of metabolic vulnerability. If a particular part of the molecule is identified as being prone to metabolic degradation, it can be modified to improve its stability. For example, in a study on pyrrolone antimalarials, the methyl groups on the pyrrole ring were computationally predicted to be metabolically unstable. While attempts to remove these groups or replace them with ethyl groups did not improve stability in that specific case, this approach remains a valid strategy in drug design.
Computational Approaches in 4 Amino 1h Pyrrole 2 Carboxamide Research
Molecular Docking Simulations for Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of 4-amino-1H-pyrrole-2-carboxamide, to the active site of a target protein.
Research on pyrrole-2-carboxamide derivatives has extensively utilized molecular docking to elucidate their mechanism of action and to guide the design of more potent inhibitors. For instance, in the development of anti-tuberculosis agents, docking studies of pyrrole-2-carboxamides with the Mycobacterium tuberculosis protein MmpL3 have been crucial. nih.gov These simulations revealed that the pyrrole-2-carboxamide scaffold fits neatly into the S4 pocket of the MmpL3 binding site. nih.gov The docking poses demonstrated key hydrogen bonding interactions between the amide group of the ligand and amino acid residues like ASP645, which were shown to be critical for inhibitory activity. nih.gov When the hydrogen atoms on the pyrrole (B145914) and carboxamide nitrogens were replaced with methyl groups, a significant loss of activity was observed, a phenomenon that was explained by the loss of these crucial hydrogen bonds in the docking simulations. nih.gov
Similarly, in the pursuit of Extracellular signal-Regulated Kinase 5 (ERK5) inhibitors, docking studies confirmed that the pyrrole carboxamide moiety forms a bidentate hydrogen bond interaction with the hinge region of the kinase's ATP-binding site. nih.gov The structure of a co-crystallized inhibitor confirmed this binding mode, validating the predictive power of the docking simulations. nih.gov These studies allow researchers to visualize how modifications to the core scaffold, such as the addition of different substituents, affect the binding orientation and affinity, thereby enabling a structure-activity relationship (SAR) to be established.
Table 1: Selected Molecular Docking Studies of Pyrrole Carboxamide Derivatives
| Compound Class | Target Protein | Key Interactions Observed | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamides | Mycobacterial membrane protein Large 3 (MmpL3) | Hydrogen bonds between the carboxamide moiety and ASP645; hydrophobic interactions in S3, S4, and S5 pockets. nih.gov | nih.gov |
| Pyrrole carboxamides | Extracellular signal-Regulated Kinase 5 (ERK5) | Bidentate hydrogen bond interaction with the hinge region of the ATP-binding site. nih.gov | nih.gov |
| 3,4-dimethyl-1H-pyrrole-2-carboxamides | Sterol 14α-demethylase (CYP51B) | Exploration of binding modes for antifungal activity. mdpi.com | mdpi.com |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the conformational stability of a ligand within a protein's binding site and for exploring the kinetics of the binding process.
For novel inhibitors identified through methods like virtual screening, MD simulations are a critical validation step. By simulating the docked complex in a solvated environment that mimics physiological conditions, researchers can verify whether the predicted binding pose is stable. mdpi.com The simulation tracks the trajectory of the ligand and protein atoms, and analysis of the root-mean-square deviation (RMSD) can confirm if the ligand remains securely in the active site or if it drifts away. mdpi.com
These simulations are also used to study the flexibility of the protein and the ligand, revealing conformational changes that may occur upon binding. This information is crucial for understanding the induced-fit model of ligand binding and for refining the design of inhibitors to better complement the dynamic nature of the target protein. In the context of discovering new 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, MD simulations were employed to confirm the stability of hit compounds identified from a virtual screen, ensuring that the proposed interactions were maintained over time. mdpi.com
Table 2: Application of MD Simulations in Pyrrole-Related Drug Discovery
| Research Goal | System Simulated | Key Findings | Reference |
|---|---|---|---|
| Validation of Virtual Screening Hits | Potential HPPD inhibitors in complex with the enzyme. | Confirmed the stability of the docked poses of hit compounds within the active site. mdpi.com | mdpi.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., DFT, NBO, HOMO/LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule like this compound. wu.ac.th These methods are used to calculate the molecule's electronic structure, orbital energies, and charge distribution, which are fundamental to its reactivity and interactions with biological targets. wu.ac.ththaiscience.infogrowingscience.com
One of the key applications is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of a molecule to donate an electron, while the LUMO energy represents its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally corresponds to higher reactivity. growingscience.comresearchgate.net This analysis helps predict how the molecule will participate in chemical reactions and charge-transfer interactions with protein residues. wu.ac.th
Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer and intramolecular interactions. wu.ac.th It provides detailed information about the delocalization of electron density between different parts of the molecule, which can explain the stability conferred by certain structural features and the nature of bonding. wu.ac.thresearchgate.net These calculations are essential for understanding the intrinsic properties of the pyrrole scaffold and how substituents influence its electronic character, thereby guiding the design of molecules with desired reactivity and binding capabilities. nih.gov
Table 3: Key Parameters from Quantum Chemical Calculations of Aniline/Pyrrole-like Structures
| Parameter | Description | Significance in Drug Design | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; relevant for charge-transfer interactions. thaiscience.info | thaiscience.infogrowingscience.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; relevant for charge-transfer interactions. thaiscience.info | thaiscience.infogrowingscience.com |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. growingscience.com | growingscience.com |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for predicting interaction sites. thaiscience.info | thaiscience.info |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a powerful technique in rational drug design that abstracts the essential steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model defines the spatial arrangement of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA). nih.gov
For the pyrrole-2-carboxamide scaffold, structure-based pharmacophore models have been successfully developed using the crystal structures of target proteins complexed with known inhibitors. nih.gov For example, a pharmacophore model for MmpL3 inhibitors was created that included a ring-aromatic feature, a hydrogen bond acceptor, and a hydrophobic feature. nih.gov The 2,4-dichlorophenyl group of a designed compound mapped to the aromatic feature, the carbonyl group to the HBA, and a cyclohexyl group to the hydrophobic feature, demonstrating a good fit. nih.gov
Once a validated pharmacophore model is established, it can be used as a 3D query to perform virtual screening of large chemical databases. mdpi.commdpi.com This process rapidly identifies novel compounds that possess the required pharmacophoric features, significantly narrowing down the number of candidates for further experimental testing. This approach has been instrumental in identifying new molecular scaffolds for targets ranging from MmpL3 to proteins involved in neuroblastoma, proving its efficacy in hit and lead compound discovery. nih.govresearchgate.net
Table 4: Example of a Pharmacophore Model for MmpL3 Inhibitors
| Pharmacophoric Feature | Corresponding Chemical Group in Ligand | Role in Binding | Reference |
|---|---|---|---|
| Ring-Aromatic (RA) | 2,4-dichlorophenyl group | Occupies the S3 pocket through aromatic/hydrophobic interactions. | nih.gov |
| Hydrogen Bond Acceptor (HBA) | Carbonyl group of the carboxamide | Forms key hydrogen bonds in the S4 pocket. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed that uses molecular descriptors (physicochemical, electronic, or steric properties) to predict the activity of new, untested compounds. researchgate.net
For pyrrole-based compounds, QSAR studies have been performed to identify the key properties that govern their binding affinity to specific targets, such as dopamine (B1211576) receptors. researchgate.net In a typical QSAR study, various descriptors are calculated for each molecule in a training set, including lipophilicity (logP), molecular refractivity, hydration energy, and various electronic and topological parameters. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity.
The resulting model, once validated using a separate test set of compounds, can be used to predict the activity of novel analogues before they are synthesized. nih.gov This predictive capability is highly valuable as it allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. For example, a QSAR model might reveal that high lipophilicity and the presence of an electron-withdrawing group at a certain position are critical for activity, guiding the design of the next generation of inhibitors. researchgate.net
Table 5: Common Descriptors Used in QSAR Studies
| Descriptor Type | Example | Information Provided | Reference |
|---|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. | nih.gov |
| Lipophilic | LogP (partition coefficient) | Measures the hydrophobicity of the molecule, affecting membrane permeability and binding. | researchgate.net |
| Steric/Topological | Molecular weight, volume, molecular refractivity | Describes the size and shape of the molecule. | researchgate.net |
Biosynthesis and Natural Product Chemistry of Pyrrole 2 Carboxamide Scaffolds
Enzymatic Pathways and Nonribosomal Peptide Synthetase (NRPS) Systems Involved in Pyrrole-2-carboxamide Formation
The biosynthesis of pyrrole-containing natural products is a complex process frequently orchestrated by large, multienzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). wikipedia.orgnih.gov These enzymatic assembly lines are independent of messenger RNA and are responsible for producing a wide array of peptide-based secondary metabolites in bacteria and fungi. wikipedia.orgrsc.org NRPSs can incorporate a vast range of substrates, including proteinogenic and non-proteinogenic amino acids, fatty acids, and heterocyclic precursors, which contributes to the immense structural diversity of their products. nih.govmdpi.com
NRPS systems are modular in nature. wikipedia.org A minimal module contains three core domains: an adenylation (A) domain that selects and activates a specific substrate using ATP, a thiolation (T) domain (also called a peptidyl carrier protein) that covalently tethers the activated substrate, and a condensation (C) domain that catalyzes peptide bond formation between substrates on adjacent modules. mdpi.comnih.gov The order of the modules along the NRPS enzyme typically dictates the sequence of the final peptide product. nih.gov
The pyrrole (B145914) ring itself can be biosynthesized from several common precursors, including the amino acids proline, glycine (B1666218), serine, and tryptophan. nih.govresearchgate.net In many pathways, L-proline is a recognized precursor for the formation of the pyrrole-2-carboxylate skeleton, a direct antecedent to pyrrole-2-carboxamide structures. researchgate.netresearchgate.net For instance, studies on rat kidney enzymes have shown that L-amino acid oxidase can catalyze the oxidation of hydroxy-L-proline to Δ¹-pyrroline-4-hydroxy-2-carboxylate, which subsequently converts to pyrrole-2-carboxylate. researchgate.net
A well-studied example that illuminates the role of NRPS in forming a related structure is the biosynthesis of the antibiotic congocidine (B231845) in Streptomyces ambofaciens. nih.gov Congocidine contains a 4-acetamidopyrrole-2-carboxamide core. Its biosynthesis involves an iterative NRPS and begins with an unusual precursor, N-acetylglucosamine, which is enzymatically processed to form 4-acetamidepyrrole-2-carboxylic acid. nih.gov This demonstrates nature's versatile enzymatic machinery for constructing the pyrrole ring from diverse starting materials.
Isolation and Structural Characterization of Naturally Occurring Pyrrole-2-carboxamides and Related Metabolites
A significant number of naturally occurring pyrrole-2-carboxamides and their derivatives have been isolated and identified, predominantly from marine organisms like sponges and bacteria. mdpi.com The genus Agelas of marine sponges, in particular, has proven to be a rich source of pyrrole alkaloids, many of which share a bromo- or debromopyrrole-2-carboxamide moiety. mdpi.com Similarly, bacteria of the genus Streptomyces are known producers of pyrrolamides, which are characterized by one or more pyrrole-2-carboxamide units. nih.gov
The process of isolating these compounds typically begins with the extraction of the biological source material using organic solvents. This crude extract then undergoes various chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), to purify the individual metabolites. Structural elucidation of the purified compounds is then achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govmdpi.com
Below is a table of representative naturally occurring pyrrole-2-carboxamide-containing compounds.
| Compound Name | Natural Source | Structural Class |
| Oroidin (B1234803) | Agelas sponges | Pyrrole-Imidazole Alkaloid |
| Hymenidin | Agelas sponges | Pyrrole-Imidazole Alkaloid |
| Congocidine | Streptomyces species | Pyrrolamide |
| Distamycin | Streptomyces species | Pyrrolamide |
| Debromokeramadine | Agelas cf. mauritiana | Pyrrole-2-aminoimidazole Alkaloid |
This table provides examples of natural products containing the pyrrole-2-carboxamide core scaffold.
Biological Significance and Ecological Roles of Biosynthesized Pyrrole-2-carboxamides
The pyrrole-2-carboxamide scaffold is a pharmacophore found in molecules with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.govresearchgate.net In their natural environments, these compounds are not produced coincidentally; they serve critical ecological functions for the organisms that synthesize them.
A primary ecological role for these metabolites is chemical defense. mdpi.com Marine sponges, being sessile organisms, produce an arsenal (B13267) of pyrrole alkaloids to deter predators and prevent biofouling by other marine life. mdpi.comrsc.org The pyrrole-imidazole alkaloids, such as oroidin and its derivatives, are key components of this defensive strategy. rsc.orgnih.gov
Beyond defense, some pyrrole-based compounds function as signaling molecules that mediate complex inter-species interactions. A clear example is the production of pyrrole-2-carboxylic acid (P2C) by the soil bacterium Lysobacter. nih.gov This bacterium is a known biocontrol agent against fungal crop pathogens like Fusarium. nih.gov Research has shown that P2C production by Lysobacter is suppressed when it is co-cultured with these fungi or in the presence of chitin, a major component of fungal cell walls. nih.gov Furthermore, the addition of P2C was found to promote biofilm formation in Lysobacter, suggesting it acts as an environmental signaling molecule that helps the bacterium adapt and compete within the soil microbiome. nih.gov The antimicrobial properties of many pyrrole-carboxamides also allow the producing microorganisms to effectively compete for resources by inhibiting the growth of neighboring microbes. nih.gov
Concluding Remarks and Future Research Perspectives
Current Challenges and Limitations in 4-amino-1H-pyrrole-2-carboxamide Research
Despite the promise of the this compound core, several challenges and limitations impede its full therapeutic development. A primary hurdle lies in its synthesis. The introduction of the amino group and the construction of the pyrrole (B145914) carboxamide moiety can be complex, often facing issues with chemoselectivity. rsc.org The development of efficient and stereoselective synthetic routes remains a significant challenge for chemists.
Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for this compound is still in its nascent stages. While studies on related pyrrole-2-carboxamide derivatives offer clues, the precise influence of the 4-amino substituent on biological activity and target interaction is not yet fully elucidated. This lack of detailed SAR data hinders the rational design of more potent and selective analogues.
Another limitation is the potential for metabolic instability. The pyrrole ring, while a valuable pharmacophore, can be susceptible to metabolic clearance at certain positions. For instance, studies on related compounds have shown that the 4-position of the pyrrole ring can be vulnerable to metabolic processes. nih.gov Addressing this potential liability is crucial for developing drug candidates with favorable pharmacokinetic profiles.
Promising Avenues for Novel Analogue Development and Mechanistic Elucidation
The exploration of novel analogues of this compound holds considerable promise for enhancing its therapeutic potential. Based on research into related pyrrole-2-carboxamide derivatives, several strategies for analogue development can be envisioned.
Table 1: Promising Structural Modifications for this compound Analogues
| Modification Site | Proposed Modification | Rationale | Supporting Evidence from Related Compounds |
| Pyrrole Ring (N1-position) | Introduction of various substituted benzyl (B1604629) or other aromatic groups. | To explore additional hydrophobic interactions within the target's binding pocket and potentially modulate solubility and metabolic stability. | Studies on pyrrole-2-carboxamide derivatives have shown that N-benzyl substitution can be favorable for antibacterial activity. mdpi.com |
| Carboxamide Moiety | Variation of the substituent on the amide nitrogen with bulky or conformationally restricted groups. | To optimize interactions with the target protein and improve potency. | Attaching bulky substituents to the carboxamide has been shown to greatly improve the anti-tuberculosis activity of pyrrole-2-carboxamides. nih.gov |
| Pyrrole Ring (C4-amino group) | Acylation or alkylation of the amino group. | To probe the importance of the hydrogen-bonding capability of the amino group and to introduce new interaction points. | The amino group offers a key site for modification to fine-tune the electronic properties and steric bulk of the molecule. |
| Pyrrole Ring (Other positions) | Introduction of electron-withdrawing or electron-donating groups. | To modulate the electronic character of the pyrrole ring and influence binding affinity and reactivity. | Attaching electron-withdrawing substituents to the pyrrole ring has been shown to improve the anti-TB activity of related compounds. nih.gov |
Mechanistic elucidation will be paramount in guiding these synthetic efforts. Detailed studies are needed to identify the specific molecular targets of this compound and its analogues. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the interacting proteins and pathways. Understanding the mechanism of action will not only validate the therapeutic rationale but also enable the design of more targeted and effective second-generation compounds.
Integration of Advanced Methodologies for Accelerated Discovery in Pyrrole-2-carboxamide Chemical Biology
To overcome the current challenges and accelerate the discovery process, the integration of advanced methodologies is essential. These approaches can provide deeper insights into the chemical biology of this compound and its derivatives.
Computational modeling and simulation are powerful tools for predicting the binding modes and affinities of novel analogues. nih.govrsc.orgresearchgate.net Molecular docking studies can help to visualize how modifications to the this compound scaffold might affect its interaction with a target protein. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity, thereby guiding the synthesis of more potent compounds. researchgate.net
High-throughput screening (HTS) of compound libraries based on the this compound scaffold can rapidly identify initial hits against a variety of biological targets. nih.gov This approach, combined with subsequent medicinal chemistry optimization, can significantly shorten the timeline for lead discovery.
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable for obtaining high-resolution structures of this compound analogues in complex with their biological targets. nih.gov These structural insights provide a detailed roadmap for the rational design of new molecules with improved potency and selectivity.
By embracing these advanced methodologies, researchers can navigate the existing challenges and unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Q. How can synthetic routes for 4-amino-1H-pyrrole-2-carboxamide derivatives be optimized to improve yield and purity?
Methodological Answer: Optimization involves selecting reaction conditions (e.g., solvent polarity, temperature) and catalysts. For example, ester-to-amide conversions often employ coupling reagents like EDCI/HOBt under anhydrous conditions . Protecting group strategies (e.g., acetyl or ethyl groups) can prevent side reactions during amino group functionalization . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Post-synthetic purification via recrystallization or column chromatography is critical for isolating target compounds with >95% purity .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 6.2–6.8 ppm) and confirms carboxamide carbonyl signals (δ 165–170 ppm) .
- FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns, critical for verifying synthetic products .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives against bacterial targets?
Methodological Answer:
- Molecular Docking : Simulate binding affinities to bacterial enzymes (e.g., DNA gyrase) using software like AutoDock Vina. Prioritize derivatives with hydrogen-bonding interactions at active sites .
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with antimicrobial MIC values. For example, para-chloro substitutions enhance Gram-negative activity (MIC 6.05 µg/mL) .
- MD Simulations : Assess ligand-target complex stability over 100 ns trajectories to identify compounds with prolonged binding .
Q. What strategies resolve contradictions in reported bioactivity data for pyrrole-2-carboxamides?
Methodological Answer:
- Comparative SAR Analysis : Systematically evaluate substituent impacts across studies. For instance, ethyl vs. methyl groups at the pyrrole N-position may alter solubility and membrane permeability .
- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, CAS) to identify trends. Discrepancies in MIC values may arise from assay variations (broth microdilution vs. disk diffusion) .
- Dose-Response Validation : Repeat assays under standardized conditions (e.g., CLSI guidelines) to confirm activity thresholds .
Q. How can crystallographic studies elucidate the structural basis of enzyme inhibition by 4-amino-1H-pyrrole-2-carboxamides?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolve hydrogen-bonding networks (e.g., NH2→O=C interactions with kinase active sites) and planarity of the pyrrole ring, which influences π-π stacking .
- Electron Density Maps : Identify key residues (e.g., Asp86 in protein kinases) interacting with the carboxamide group .
- Thermal Displacement Parameters : Quantify conformational flexibility of substituents to guide rigid analog design .
Methodological Challenges
Q. How to mitigate side reactions during functionalization of the pyrrole ring in this compound?
Methodological Answer:
- Regioselective Protection : Use tert-butoxycarbonyl (Boc) groups to shield the amino moiety during electrophilic substitutions .
- Microwave-Assisted Synthesis : Accelerate reactions (e.g., SNAr) to minimize decomposition. For example, 150°C/10 min conditions improve yields of 4-aryl derivatives by 20% .
- In Situ Monitoring : Employ ReactIR to detect intermediates and optimize reaction quenching times .
Q. What in vitro assays are most reliable for evaluating anticancer potential of pyrrole-2-carboxamides?
Methodological Answer:
- MTT/PrestoBlue Assays : Quantify cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC50 values <10 µM indicating high potency .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to confirm caspase-3 activation .
- Kinase Profiling : Screen against panels (e.g., 100+ kinases) to identify selective inhibitors (e.g., EGFR-TK with Ki <50 nM) .
Data Interpretation
Q. How to analyze conflicting results in the electronic properties of this compound derivatives?
Methodological Answer:
- DFT Calculations : Compare HOMO/LUMO energies (e.g., Gaussian 09) to experimental UV-Vis data. Discrepancies may arise from solvent effects (ε change in DMSO vs. water) .
- Cyclic Voltammetry : Measure redox potentials to validate computational predictions of electron-rich pyrrole rings .
- Solid-State vs. Solution Studies : Address discrepancies using powder XRD and solution NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
